AMPSO sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

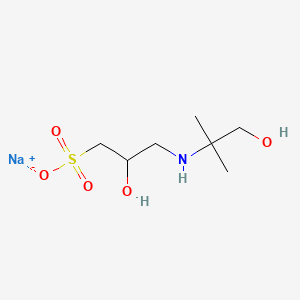

sodium;2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5S.Na/c1-7(2,5-9)8-3-6(10)4-14(11,12)13;/h6,8-10H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYCHPTWHWEPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657466 | |

| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-60-7 | |

| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Applications of AMPSO Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic buffer, AMPSO (3-((1,1-dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid), with a specific focus on its pKa at 25°C. This document delves into the experimental determination of this crucial parameter and illustrates a primary application in biochemical workflows.

Physicochemical Properties of AMPSO

AMPSO is a biological buffer valued for its performance in alkaline pH ranges. Its properties make it a suitable choice for various biochemical and molecular biology applications, particularly where the maintenance of a high pH is critical.

1.1. pKa of AMPSO at 25°C

The pKa is a fundamental characteristic of a buffer, representing the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For the AMPSO buffer system, which consists of the zwitterionic acid form and its conjugate base (the sodium salt), the pKa is a critical determinant of its effective buffering range.

| Parameter | Value | Reference |

| pKa at 25°C | 9.0 | [1][2][3][4][5][6] |

| Useful pH Range | 8.3 - 9.7 | [2][3][5][6] |

The pKa of AMPSO is consistently reported as 9.0 at 25°C[1][2][3][4][5][6]. It is important to note that while the user requested the pKa of the "AMPSO sodium salt," the pKa value refers to the acidic form of the buffer. The sodium salt is the corresponding conjugate base. The equilibrium between these two forms is what enables the buffering capacity.

Experimental Determination of pKa

The pKa of a buffer like AMPSO can be determined through several experimental methods. Potentiometric titration is a widely used and accurate technique for this purpose[7][8].

2.1. Detailed Protocol for Potentiometric Titration of AMPSO

This protocol outlines the steps for determining the pKa of AMPSO using potentiometric titration.

Materials:

-

AMPSO (free acid form)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

High-purity water (deionized or distilled)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Beaker (250 mL)

-

Volumetric flasks

Procedure:

-

Preparation of AMPSO Solution:

-

Accurately weigh a sufficient amount of AMPSO to prepare a 0.1 M solution. For example, to prepare 100 mL of 0.1 M AMPSO, weigh out 2.273 g of AMPSO (Molecular Weight: 227.28 g/mol ).

-

Dissolve the AMPSO in approximately 80 mL of high-purity water in a 100 mL volumetric flask.

-

Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Once dissolved, bring the volume to 100 mL with high-purity water and mix thoroughly.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 7.00, 10.00, and 12.00).

-

Transfer a known volume (e.g., 50 mL) of the AMPSO solution to a 250 mL beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the AMPSO solution.

-

Begin adding the NaOH titrant in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or dropwise) to obtain more data points around the equivalence point.

-

Continue the titration until the pH has leveled off, well past the equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point. To find this, locate the volume of NaOH at the equivalence point and divide it by two. The pH at this half-volume on the titration curve is the pKa of AMPSO.

-

Application of AMPSO in Western Blotting

AMPSO is frequently utilized as a component of the transfer buffer in Western blotting, particularly for the efficient transfer of basic proteins[3]. Standard transfer buffers like Towbin buffer (Tris-glycine, pH ~8.3) may not be optimal for proteins with high isoelectric points (pI), as these proteins might carry a net positive charge, hindering their migration from the gel. The alkaline pH of an AMPSO-based transfer buffer ensures that these basic proteins are negatively charged, facilitating their transfer to the membrane.

3.1. Workflow for Western Blotting using AMPSO Transfer Buffer

The following diagram illustrates the key stages of a Western blotting experiment that incorporates an AMPSO-based transfer buffer.

This workflow highlights the critical protein transfer step where an AMPSO-containing buffer is employed to ensure the efficient blotting of proteins, including those with basic isoelectric points, from the polyacrylamide gel to the membrane.

Logical Relationship for pKa Determination

The determination of pKa from potentiometric titration data follows a clear logical progression from raw data collection to the final calculated value.

This diagram illustrates the systematic process of transforming the raw experimental data from a potentiometric titration into the final pKa value. Each step builds upon the previous one, ensuring an accurate and reproducible determination of this important physicochemical constant.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. juser.fz-juelich.de [juser.fz-juelich.de]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

AMPSO Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, physicochemical properties, and key applications of N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid, sodium salt (AMPSO Sodium Salt).

Introduction

This compound is a zwitterionic buffer widely utilized in biochemistry, molecular biology, and pharmaceutical sciences.[1] Its utility stems from a pKa value that makes it an effective buffer in the alkaline pH range, coupled with high water solubility and minimal interaction with biological macromolecules.[2] This guide provides a detailed overview of its chemical structure, physicochemical properties, and significant applications, with a focus on its role in protein analysis and formulation development.

Chemical Structure and Identity

This compound is the sodium salt of N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid. Its structure features a tertiary amine, two hydroxyl groups, and a sulfonate group, which contribute to its high polarity and buffering capacity.

Figure 1. 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | sodium;2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate |

| Synonyms | 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid sodium salt, AMPSO-Na |

| CAS Number | 102029-60-7 |

| Molecular Formula | C₇H₁₆NNaO₅S |

| Molecular Weight | 249.26 g/mol |

| SMILES | C(CS(=O)(=O)[O-])C(CN(C(C)(C)O)C)O.[Na+] |

Physicochemical Properties

The physicochemical properties of this compound make it a versatile tool in various scientific applications. A summary of its key quantitative properties is presented below.

| Property | Value | Conditions |

| pKa | 9.0 | 25 °C (of the free acid) |

| Useful pH Range | 8.3 - 9.7 | |

| Solubility | 0.33 g/mL | In water |

| Appearance | White crystalline powder |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are generalized protocols for determining the pKa and solubility of a compound like this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the molar absorptivity of an ionizable compound changes with the extent of its ionization.

Materials:

-

This compound

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffers with known pH values spanning the expected pKa (e.g., pH 7.5 to 10.5)

-

Deionized water

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in deionized water.

-

Determination of Wavelengths for Analysis:

-

Record the UV-Vis spectrum of the this compound solution at a very low pH (e.g., pH 2) where the molecule is fully protonated.

-

Record the UV-Vis spectrum at a very high pH (e.g., pH 12) where the molecule is fully deprotonated.

-

Identify the wavelength of maximum absorbance for both the protonated and deprotonated species.

-

-

Data Collection:

-

Prepare a series of solutions by diluting the stock solution in the prepared buffers of varying pH.

-

Measure the absorbance of each solution at the predetermined wavelengths.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength versus the pH of the solution.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data at different pH values.

-

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Deionized water

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or other suitable analytical method for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of deionized water.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

-

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of this compound.

Applications in Biological Research and Drug Development

This compound's primary application is as a biological buffer, particularly in systems requiring a high pH.[2] Its zwitterionic nature and low metal-binding capacity make it suitable for a variety of biochemical assays.

Protein Electrophoresis and Electroblotting

AMPSO is particularly useful as a buffer component in polyacrylamide gel electrophoresis (PAGE) and western blotting of basic proteins.[3] At a high pH, basic proteins, which have a net positive charge at neutral pH, will acquire a net negative charge and migrate towards the anode during electrophoresis.

The following diagram illustrates the logical workflow of using an AMPSO-based buffer system for the western blotting of a basic protein.

Workflow for Western Blotting of Basic Proteins using an AMPSO Buffer System.

Drug Formulation and Delivery

This compound is also utilized in the pharmaceutical industry as a stabilizing agent and a component in drug delivery systems.[4][5] Its ability to maintain a stable pH and enhance the solubility of other compounds makes it a valuable excipient in various formulations.[4][5]

The following diagram illustrates the logical relationship of factors to consider when using this compound in a drug formulation.

Role of this compound in Pharmaceutical Formulation.

Conclusion

This compound is a valuable and versatile zwitterionic buffer with a well-defined chemical structure and advantageous physicochemical properties. Its primary utility lies in its buffering capacity in the alkaline pH range, making it particularly suitable for the electrophoretic separation of basic proteins. Furthermore, its role as a stabilizing and solubilizing agent in pharmaceutical formulations highlights its importance in drug development. The experimental protocols and workflows provided in this guide offer a practical framework for researchers and scientists working with this important chemical compound.

References

A Technical Guide to the Solubility of AMPSO Sodium Salt in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (AMPSO sodium salt), a zwitterionic buffer commonly used in biochemical and pharmaceutical applications. A comprehensive understanding of its solubility in different solvent systems, particularly in aqueous and ethanolic solutions, is critical for its effective application in drug formulation, diagnostic assay manufacturing, and protein crystallization.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in water.

| Solvent | Solubility Value | Observations | Source |

| Water | 0.5 g/mL | Clear, colorless solution | |

| Water | 0.333 g/mL | Clear to slightly hazy, colorless solution | |

| Water | 0.33 g/mL | Clear to slightly hazy, colorless solution |

Note: The variation in reported solubility values may be attributed to differences in experimental conditions such as temperature and the specific grade of the compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, ethanol, or a mixture) at a specified temperature.

Materials:

-

This compound (CAS: 102029-60-7)[3]

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is achieved. Preliminary tests may be needed to determine the time required to reach equilibrium.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to filter the sample immediately using a syringe filter.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant based on the dilution factor.

-

Express the solubility in appropriate units, such as g/mL or mg/L.

-

-

Replicates:

-

Perform the entire experiment in triplicate or more to ensure the reliability and reproducibility of the results.[4]

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

Logical Relationships in Solubility

The solubility of a zwitterionic compound like this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing its differential solubility in water and ethanol.

References

A Technical Guide to High-Purity AMPSO Sodium Salt for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and experimental protocols utilizing high-purity 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (AMPSO-Na) in scientific research and pharmaceutical development.

This technical guide provides a comprehensive overview of high-purity AMPSO sodium salt, a versatile zwitterionic buffering agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core attributes of this compound, its primary manufacturers and suppliers, and its critical applications, with a focus on detailed experimental protocols.

Core Properties of High-Purity this compound

This compound is valued for its excellent water solubility and its ability to maintain stable pH in the alkaline range.[1][2] These properties make it an ideal buffer for various biochemical and molecular biology applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆NNaO₅S | [1][3] |

| Molecular Weight | 249.26 g/mol | [1][3] |

| CAS Number | 102029-60-7 | [1][3] |

| Purity | ≥98% to ≥99% (titration) | [1][4] |

| Appearance | White crystalline powder | [1] |

| pKa (25 °C) | 9.0 (Free acid) | [5][6][7] |

| Useful pH Range | 8.3 - 9.7 | [5][6] |

| Solubility in Water | 0.33 g/mL | [5][6] |

| Storage | Room Temperature | [1] |

Key Manufacturers and Suppliers

A number of reputable chemical suppliers provide high-purity this compound for research and manufacturing purposes. These include:

-

Chem-Impex: Offers this compound with a purity of ≥ 99%.[1]

-

Sigma-Aldrich (MilliporeSigma): Provides this compound suitable for diagnostic assay manufacturing.[5][6][8]

-

Santa Cruz Biotechnology: Supplies this compound specified as an alkaline buffer for the transfer of strongly basic proteins.[9]

-

Hopax Fine Chemicals: A manufacturer of AMPSO, highlighting its use in electroblotting.

-

MP Biomedicals: A supplier of this compound.[10]

-

Carl ROTH: Offers this compound under the PUFFERAN® brand with ≥98% purity.[4]

-

Spectrum Chemical: Manufactures and distributes this compound.[11]

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of applications, particularly where pH stability in the alkaline range is crucial.

-

Biotechnology and Pharmaceuticals: It serves as a stabilizing agent in protein formulations, enhancing the solubility and stability of therapeutic proteins.[1] Its biocompatibility and low toxicity profile are advantageous in drug formulation and delivery systems.[1]

-

Electrophoresis and Blotting: AMPSO is particularly well-suited as a buffer component for the electrophoresis of proteins and their subsequent transfer to membranes (Western blotting), especially for basic proteins.[9]

-

Diagnostic Assays: It is utilized in the manufacturing of diagnostic assays, where maintaining a specific pH is critical for the accuracy and reliability of the test.[5][6]

-

Analytical Chemistry: In techniques like chromatography, it can be employed to improve separation efficiency.[1]

Detailed Experimental Protocols

High pH Polyacrylamide Gel Electrophoresis (PAGE) with an AMPSO-Based Buffer System

This protocol is adapted for a standard vertical electrophoresis apparatus and is designed to provide optimal separation of proteins, particularly those with basic isoelectric points.

Materials:

-

This compound

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Acrylamide/Bis-acrylamide solution

-

Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Sodium dodecyl sulfate (SDS) (for denaturing electrophoresis)

-

Glycerol

-

Bromophenol blue

-

Deionized water

-

Protein standards and samples

Buffer and Gel Preparation:

| Solution | Composition |

| Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8) | 18.17 g Tris base in 80 mL deionized water, adjust pH to 8.8 with HCl, final volume 100 mL. |

| Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8) | 6.06 g Tris base in 80 mL deionized water, adjust pH to 6.8 with HCl, final volume 100 mL. |

| 10X High pH AMPSO Running Buffer (pH ~9.0) | 60.5 g Tris base, 22.13 g AMPSO. Dissolve in 900 mL of deionized water. Adjust pH to 9.0 if necessary. Bring final volume to 1 L. For SDS-PAGE, add 10 g of SDS to the 1X running buffer. |

Workflow for High pH PAGE:

Western Blotting: Protein Transfer with AMPSO-Based Buffer

Following electrophoresis, proteins are transferred to a membrane for immunodetection. An AMPSO-based transfer buffer can enhance the efficiency of transfer, especially for basic proteins.

Materials:

-

Polyacrylamide gel from electrophoresis

-

PVDF or nitrocellulose membrane

-

Filter paper

-

10X High pH AMPSO Running Buffer (prepared as in 4.1, without SDS for native transfers)

-

Methanol (for PVDF membrane activation)

-

Transfer apparatus (wet or semi-dry)

Wet Transfer Protocol:

-

Equilibrate Gel: After electrophoresis, equilibrate the gel in 1X AMPSO transfer buffer for 10-15 minutes.

-

Prepare Membrane: If using PVDF, wet the membrane in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1X AMPSO transfer buffer for at least 5 minutes. For nitrocellulose, equilibrate directly in the transfer buffer.

-

Assemble Transfer Sandwich: Assemble the sandwich in the following order: cathode (-) > sponge > filter paper > gel > membrane > filter paper > sponge > anode (+). Ensure no air bubbles are trapped between the gel and the membrane.

-

Perform Transfer: Place the sandwich in the transfer tank filled with cold 1X AMPSO transfer buffer. For standard proteins, transfer at 100 V for 60-90 minutes. For larger proteins, the transfer time may need to be extended.

-

Post-Transfer: After transfer, the membrane can be stained with Ponceau S to verify transfer efficiency before proceeding with blocking and antibody incubation.

Workflow for Western Blotting Protein Transfer:

Role in Protein Stabilization and Diagnostic Assays

While specific, detailed protocols for the use of this compound in protein stabilization and diagnostic assays are not as readily available in published literature, its fundamental properties as a buffering and stabilizing agent are highly relevant.

Protein Stabilization: The choice of salt can significantly influence protein stability, a principle described by the Hofmeister series. While not explicitly placing AMPSO within this series, its zwitterionic nature and ability to maintain a stable pH can contribute to a favorable environment for proteins, preventing aggregation and maintaining their native conformation. In drug development, screening various buffers, including AMPSO, at different concentrations is a common strategy to find optimal storage and formulation conditions for therapeutic proteins.

Diagnostic Assays: In many diagnostic assays, such as ELISA or nucleic acid amplification tests, precise pH control is paramount for enzymatic activity and binding interactions. This compound can be a component of the reaction or wash buffers to ensure the assay performs optimally and yields reliable results. For instance, in isothermal amplification techniques like LAMP or RPA, maintaining a stable alkaline pH is often critical for the polymerase and reverse transcriptase activity. The development of such assays often involves the optimization of buffer components, where AMPSO could be a valuable candidate.

Conclusion

High-purity this compound is a valuable tool for researchers and professionals in drug development. Its well-defined physicochemical properties, particularly its buffering capacity in the alkaline range, make it highly suitable for applications such as high-pH polyacrylamide gel electrophoresis and Western blotting of basic proteins. While its application in protein stabilization and diagnostic assays is based on fundamental principles of biochemistry, further research and publication of specific protocols will undoubtedly broaden its utility in these critical areas. The information and protocols provided in this guide serve as a solid foundation for the effective utilization of this compound in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Western blot transfer techniques | Abcam [abcam.com]

- 4. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

- 5. biocompare.com [biocompare.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. cdn.bcm.edu [cdn.bcm.edu]

- 10. A Semi-Quantitative Isothermal Diagnostic Assay Utilizing Competitive Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

AMPSO Sodium Salt: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of AMPSO sodium salt, a versatile zwitterionic buffer. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical properties, experimental applications, and synthesis, adhering to stringent data presentation and visualization requirements.

Core Chemical Identifiers and Properties

This compound, systematically named sodium 3-([1,1-dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonate, is a white crystalline powder widely utilized in various scientific applications. Its fundamental chemical and physical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 102029-60-7 | [1] |

| Molecular Formula | C₇H₁₆NNaO₅S | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| Appearance | White crystalline powder | |

| pKa (25 °C) | 9.0 (Free acid) | [1] |

| Useful pH Range | 8.3 - 9.7 | [1] |

| Solubility in Water | 0.33 g/mL (clear to slightly hazy, colorless solution) | [1] |

Applications in Research and Development

This compound's unique properties make it a valuable component in various laboratory and industrial settings.

Biological Buffer in Electrophoresis and Electroblotting

With a pKa of 9.0, AMPSO is an excellent buffering agent for maintaining a stable, high pH environment.[1] This is particularly advantageous for the electrophoresis of basic proteins, which require a high pH to carry a sufficient negative charge for proper migration through the gel matrix.

This compound is also well-suited as a component in transfer buffers for Western blotting, specifically for the efficient electroblotting of strongly basic proteins from polyacrylamide gels to membranes such as PVDF or nitrocellulose.

Drug Formulation and Delivery

In the pharmaceutical sciences, this compound serves as a valuable excipient. Its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) is a key asset in drug formulation.[2][3] The use of a salt form of a drug can significantly improve its physicochemical properties, leading to better bioavailability.[3] this compound's biocompatibility and low toxicity profile further underscore its utility in developing safe and effective drug delivery systems.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

High pH Polyacrylamide Gel Electrophoresis (PAGE) for Basic Proteins

This protocol utilizes a discontinuous buffer system with AMPSO to enhance the separation of basic proteins.

Materials:

-

AMPSO

-

Acrylamide/Bis-acrylamide solution

-

Tris base

-

Sodium dodecyl sulfate (SDS)

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Protein sample

-

Protein molecular weight markers

-

Vertical electrophoresis apparatus

Procedure:

-

Resolving Gel Preparation (12%):

-

In a beaker, combine distilled water, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and 30% acrylamide/bis-acrylamide solution.

-

Initiate polymerization by adding 10% APS and TEMED.

-

Immediately pour the solution into the gel cassette, leaving space for the stacking gel.

-

Overlay with water-saturated isobutanol and allow to polymerize for 30-60 minutes.

-

-

Stacking Gel Preparation (4%):

-

After the resolving gel has polymerized, remove the isobutanol and wash the top of the gel with distilled water.

-

Prepare the stacking gel solution by combining distilled water, 0.5 M Tris-HCl (pH 6.8), 10% SDS, and 30% acrylamide/bis-acrylamide solution.

-

Add 10% APS and TEMED to initiate polymerization.

-

Pour the stacking gel solution on top of the resolving gel and insert the comb.

-

Allow the stacking gel to polymerize for 30-45 minutes.

-

-

Running Buffer Preparation (AMPSO-based):

-

Prepare a 1X running buffer containing 25 mM Tris, 192 mM Glycine, and 0.1% SDS.

-

For high pH applications, prepare a buffer containing 50 mM AMPSO, adjusted to pH 9.5 with NaOH.

-

-

Sample Preparation and Loading:

-

Mix protein samples with 2X Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the prepared samples and molecular weight markers into the wells of the stacking gel.

-

-

Electrophoresis:

-

Place the gel cassette into the electrophoresis apparatus and fill the inner and outer chambers with the appropriate running buffer.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

Western Blotting Transfer of Basic Proteins

This protocol outlines the use of an AMPSO-containing buffer for the efficient transfer of basic proteins.

Materials:

-

Polyacrylamide gel with separated proteins

-

PVDF or nitrocellulose membrane

-

Filter papers

-

This compound

-

Tris base

-

Glycine

-

Methanol

-

Electroblotting apparatus (wet or semi-dry)

Procedure:

-

Transfer Buffer Preparation (AMPSO-based):

-

Prepare a transfer buffer consisting of 25 mM AMPSO, 20% (v/v) methanol. Adjust the pH to 9.5. Note: The optimal concentration of AMPSO and methanol may need to be determined empirically.

-

-

Membrane and Gel Equilibration:

-

Cut the membrane and filter papers to the size of the gel.

-

If using a PVDF membrane, activate it by immersing in methanol for 30 seconds, followed by a brief rinse in deionized water.

-

Equilibrate the gel, membrane, and filter papers in the AMPSO-based transfer buffer for 10-15 minutes.

-

-

Assembling the Transfer Stack:

-

Assemble the transfer "sandwich" according to the manufacturer's instructions for your blotting apparatus. A typical wet transfer assembly is as follows (from cathode to anode): sponge > filter paper > gel > membrane > filter paper > sponge.

-

Ensure no air bubbles are trapped between the layers.

-

-

Electrotransfer:

-

Place the transfer cassette into the blotting apparatus and fill with transfer buffer.

-

Perform the transfer at a constant current or voltage according to the manufacturer's recommendations. Transfer times will vary depending on the size of the proteins and the transfer system used (e.g., 1 hour to overnight at 4°C for wet transfer).

-

-

Post-Transfer Processing:

-

After transfer, disassemble the stack and briefly rinse the membrane in TBST (Tris-Buffered Saline with Tween 20).

-

The membrane is now ready for blocking and subsequent immunodetection steps.

-

Synthesis of this compound

A general synthetic route to AMPSO involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid sodium salt with 2-amino-2-methyl-1-propanol. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions. The final product is then isolated and purified.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for high pH PAGE and Western blotting.

Caption: Workflow for High pH Polyacrylamide Gel Electrophoresis.

Caption: Workflow for Western Blotting Transfer using AMPSO buffer.

Conclusion

This compound is a highly effective and versatile zwitterionic buffer with significant applications in the separation of basic proteins and in the formulation of pharmaceuticals. Its well-defined physicochemical properties and straightforward application in experimental protocols make it an invaluable tool for researchers and scientists in various fields. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in a laboratory setting.

References

AMPSO Buffer: A Comprehensive Technical Guide on its Buffer Range and Temperature Dependence

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer, one of the 'Good's buffers', widely utilized in biochemical and molecular biology research. Its popularity stems from its effectiveness in the alkaline pH range, high water solubility, and minimal interference with biological systems. This technical guide provides an in-depth analysis of the core physicochemical properties of AMPSO, with a particular focus on its effective buffer range and the significant influence of temperature on its pKa. Understanding these characteristics is crucial for the accurate and reproducible execution of pH-sensitive experiments.

Core Properties of AMPSO Buffer

AMPSO is valued for its ability to maintain a stable pH in the alkaline range, making it particularly suitable for various enzymatic reactions and electrophoretic systems that require a pH between 8.3 and 9.7.[1][2][3][4]

Physicochemical Characteristics

| Property | Value |

| Molecular Formula | C₇H₁₇NO₅S |

| Molecular Weight | 227.28 g/mol |

| pKa at 25°C | 9.00[1][4] |

| Effective Buffer Range | 8.3 – 9.7[1][3][4] |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Temperature Dependence of AMPSO Buffer pKa

The pKa of a buffer, and consequently the pH of a buffer solution, is not constant but varies with temperature. This temperature dependence is a critical factor to consider when preparing and using buffers for experiments conducted at temperatures other than ambient. The change in pKa with temperature is described by the term d(pKa)/dT. For buffers containing amino groups, such as AMPSO, the pKa generally decreases as the temperature increases.[5]

Based on thermodynamic studies of AMPSO, the pKa has been determined at various temperatures. A key study by Roy et al. (1997) provides thermodynamic constants for AMPSO over a range of temperatures.[6][7][8][9][10][11]

AMPSO pKa Values at Various Temperatures

| Temperature (°C) | Temperature (K) | pKₐ |

| 5 | 278.15 | 9.53 |

| 10 | 283.15 | 9.40 |

| 15 | 288.15 | 9.27 |

| 20 | 293.15 | 9.14 |

| 25 | 298.15 | 9.00 |

| 30 | 303.15 | 8.87 |

| 37 | 310.15 | 8.69 |

| 40 | 313.15 | 8.61 |

| 45 | 318.15 | 8.48 |

| 50 | 323.15 | 8.35 |

| 55 | 328.15 | 8.22 |

Data extrapolated from the findings of Roy et al., Journal of Solution Chemistry, 1997, 26, 309-317.[6][7][8][9][10][11]

The temperature coefficient, d(pKa)/dT, for AMPSO is approximately -0.026 pKa units per degree Celsius . This means that for every 1°C increase in temperature, the pKa of AMPSO will decrease by about 0.026. This is a significant change that can impact the buffering capacity and the actual pH of the experimental system if not accounted for.

Experimental Protocols

Determination of pKa and its Temperature Dependence (d(pKa)/dT) by Potentiometric Titration

This protocol outlines the methodology to experimentally determine the pKa of a buffer like AMPSO and its dependence on temperature.

Materials and Reagents:

-

AMPSO, free acid form

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), CO₂-free

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity water (deionized or distilled)

-

Calibrated pH meter with a temperature probe

-

Glass electrode and reference electrode (or a combination electrode)

-

Magnetic stirrer and stir bar

-

Water bath or circulating thermostat for temperature control

-

Volumetric flasks, burettes, and pipettes

Procedure:

-

Buffer Solution Preparation:

-

Accurately weigh a known amount of AMPSO and dissolve it in a known volume of high-purity water to prepare a stock solution of a specific concentration (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate the pH meter at the desired temperature using standard pH buffers.

-

Place a known volume (e.g., 50 mL) of the AMPSO solution into a jacketed beaker connected to the water bath to maintain a constant temperature.

-

Immerse the pH electrode and temperature probe into the solution.

-

Begin stirring the solution gently.

-

-

Titration at a Specific Temperature:

-

Fill a calibrated burette with the standardized NaOH solution.

-

Record the initial pH of the AMPSO solution.

-

Add small, precise increments of the NaOH solution to the AMPSO solution.

-

After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected pKa.

-

-

Data Analysis to Determine pKa:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the buffer has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

-

Determination of Temperature Dependence (d(pKa)/dT):

-

Repeat the entire titration procedure (steps 2-4) at a series of different, precisely controlled temperatures (e.g., 5°C, 15°C, 25°C, 37°C, 50°C).

-

Plot the determined pKa values against the corresponding temperatures in Kelvin.

-

The slope of this plot will give the value of d(pKa)/dT.

-

Experimental Workflow for d(pKa)/dT Determination

Caption: Workflow for d(pKa)/dT determination.

Application of AMPSO Buffer: Alkaline Phosphatase Assay

AMPSO is an excellent buffer choice for assays involving enzymes that exhibit optimal activity at an alkaline pH, such as alkaline phosphatase (ALP). ALP is commonly used in various molecular biology techniques, including ELISA and Western blotting, where it catalyzes the hydrolysis of a substrate to produce a detectable signal.

Alkaline Phosphatase (ALP) Catalyzed Reaction

Caption: ALP enzymatic reaction in AMPSO buffer.

Experimental Protocol: Alkaline Phosphatase (ALP) Assay using AMPSO Buffer

Materials and Reagents:

-

Alkaline Phosphatase (ALP) enzyme

-

AMPSO buffer (0.1 M, pH 9.0 at the desired reaction temperature)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop solution (e.g., 3 M NaOH)

-

Spectrophotometer

Procedure:

-

Prepare the Reaction Mixture:

-

In a microplate well or cuvette, add the AMPSO buffer.

-

Add the ALP enzyme solution to the buffer and mix gently.

-

Pre-incubate the mixture at the desired reaction temperature.

-

-

Initiate the Reaction:

-

Add the pNPP substrate solution to the reaction mixture to start the reaction.

-

Immediately start monitoring the absorbance at 405 nm.

-

-

Monitor the Reaction:

-

Record the absorbance at regular time intervals for a set period. The rate of the increase in absorbance is proportional to the ALP activity.

-

-

Stop the Reaction:

-

Add the stop solution to terminate the enzymatic reaction. This will also enhance the yellow color of the p-nitrophenol product.

-

-

Measure the Final Absorbance:

-

Measure the final absorbance of the solution at 405 nm.

-

Conclusion

AMPSO is a versatile and reliable buffer for a wide range of biochemical applications that require a stable alkaline pH. However, researchers and drug development professionals must be cognizant of the significant temperature dependence of its pKa. Failure to account for the decrease in pKa with increasing temperature can lead to suboptimal buffering and inaccurate experimental results. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, scientists can effectively harness the benefits of AMPSO buffer while ensuring the precision and reproducibility of their work.

References

- 1. You are being redirected... [bio-world.com]

- 2. benchchem.com [benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. AMPSO - 產品介紹 - Hopax Fine Chemicals [hopaxfc.com]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Material Safety of AMPSO Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for AMPSO (3-((1,1-dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid) sodium salt. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on data clarity, experimental context, and visualization of key safety assessment workflows.

Section 1: Chemical and Physical Properties

AMPSO sodium salt is a zwitterionic buffer commonly used in biochemistry and molecular biology.[1] Its physical and chemical properties are fundamental to its handling and safety profile. A summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆NNaO₅S | [2][3][4] |

| Molecular Weight | 249.26 g/mol | [2][4][5] |

| CAS Number | 102029-60-7 | [2][3][6] |

| Appearance | White crystalline powder | [4][5][7] |

| pKa (25 °C) | 9.0 (for the free acid) | [5][7][8] |

| Useful pH Range | 8.3 - 9.7 | [1][5][7] |

| Solubility | 0.33 g/mL in water | [5][7] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for classification as a hazardous substance.[2][3][6][9] The safety data sheets consistently indicate that it is not classified for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][6]

Section 3: Toxicological Profile

| Toxicological Endpoint | GHS Classification | Remarks |

| Acute Oral Toxicity | Not Classified | Shall not be classified as acutely toxic.[3][6] |

| Skin Corrosion/Irritation | Not Classified | Shall not be classified as corrosive/irritant to skin.[3][6] |

| Serious Eye Damage/Irritation | Not Classified | Shall not be classified as seriously damaging to the eye or eye irritant.[3][6] |

| Respiratory or Skin Sensitisation | Not Classified | Shall not be classified as a respiratory or skin sensitiser.[3][6] |

| Germ Cell Mutagenicity | Not Classified | Shall not be classified as germ cell mutagenic.[3][6] |

| Carcinogenicity | Not Classified | Shall not be classified as carcinogenic.[3][6] |

| Reproductive Toxicity | Not Classified | Shall not be classified as a reproductive toxicant.[3][6] |

| Specific Target Organ Toxicity (Single Exposure) | Not Classified | Shall not be classified as a specific target organ toxicant (single exposure).[3][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | Shall not be classified as a specific target organ toxicant (repeated exposure).[3][6] |

Section 4: Experimental Protocols

The toxicological assessments summarized above are typically performed according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Although the specific study reports for this compound are not publicly available, this section outlines the detailed methodologies for the key experiments that would lead to the classifications found in the safety data sheets.

Acute Oral Toxicity Assessment (Following OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.[2][8][10] It uses a stepwise procedure with a small number of animals.

Methodology:

-

Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at a defined dose. The presence or absence of mortality in that step determines the next step.[10]

-

Animals: Typically, young adult rats of a single sex (usually females) are used.[10]

-

Dosing: The substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Procedure:

-

Step 1: Three animals are dosed at the selected starting dose.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Step 2 (and subsequent steps):

-

If mortality occurs, the next step involves dosing three new animals at a lower fixed dose level.

-

If no mortality occurs, the next step involves dosing three new animals at a higher fixed dose level.

-

-

-

Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels. For this compound, the expected outcome at the limit dose of 2000 mg/kg would be no mortality, leading to a "Not Classified" status.

Skin Irritation/Corrosion Assessment (Following OECD Guideline 439: In Vitro Skin Irritation)

Modern skin irritation testing is often conducted using in vitro methods to avoid animal testing. The Reconstructed Human Epidermis (RhE) model is a validated method.[4][11][12]

Methodology:

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. The potential for skin irritation is determined by the resulting cell viability.[12]

-

Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™) is used.

-

Procedure:

-

Application: The test substance (solid or liquid) is applied to the surface of the RhE tissue.

-

Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

-

Post-Incubation: The substance is rinsed off, and the tissue is incubated for a further recovery period (e.g., 42 hours).[11]

-

-

Endpoint Measurement: Cell viability is assessed by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified by measuring its optical density.

-

Classification:

-

If cell viability is ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).[11]

-

If cell viability is > 50%, the substance is considered non-irritant.

-

Eye Irritation/Corrosion Assessment (Following OECD Guideline 405: Acute Eye Irritation/Corrosion)

A tiered or sequential testing strategy is strongly recommended to minimize animal use. This involves a weight-of-the-evidence analysis of existing data and in vitro tests before any in vivo study is considered.[6][7][9]

Methodology (In Vivo Test):

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[7]

-

Animals: Albino rabbits are the preferred species.

-

Procedure:

-

Initial Test: The test is initiated using a single animal.

-

Application: A measured amount of the substance (solid or liquid) is instilled into the conjunctival sac of one eye.

-

Observation: The eye is examined at 1, 24, 48, and 72 hours after application, and the reaction is scored. The observation period can be extended up to 21 days to assess reversibility.

-

Confirmatory Test: If a clear corrosive or severe irritant effect is not observed, the response is confirmed in up to two additional animals.

-

-

Classification: The classification is based on the severity and reversibility of the eye lesions observed. For this compound, the expected outcome would be no significant, irreversible effects, leading to a "Not Classified" status.

Section 5: Handling, Storage, and First Aid

Safe Handling and Personal Protection

-

Engineering Controls: Ensure adequate ventilation to prevent dust formation.[6]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Keep away from food and drink.[6]

Storage

-

Store in a dry place.[6]

-

Keep container tightly closed.

First-Aid Measures

-

Inhalation: Move the person to fresh air.[3]

-

Skin Contact: Rinse skin with water/shower.[3]

-

Eye Contact: Rinse cautiously with water for several minutes.[3]

-

Ingestion: Rinse mouth. Call a doctor if you feel unwell.[3]

Section 6: Stability and Reactivity

-

Reactivity: The product in its delivered form is not dust explosion capable; however, the enrichment of fine dust can lead to the danger of a dust explosion.[3][6]

-

Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[3][6]

-

Possibility of Hazardous Reactions: A violent reaction can occur with strong oxidizing agents.[3][6]

-

Hazardous Decomposition Products: In case of fire, hazardous combustion products may be liberated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[3]

Conclusion

This compound is a compound with a very low hazard profile. It is not classified as hazardous under GHS criteria. Standard laboratory safety precautions, including the use of personal protective equipment to avoid dust inhalation and contact with skin and eyes, are sufficient for safe handling. The toxicological assessments, while not detailed in publicly available literature, are based on established international protocols designed to evaluate chemical safety thoroughly. For researchers and drug development professionals, this compound can be considered a safe and stable buffer when handled in accordance with good laboratory practices.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. uniube.br [uniube.br]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. utu.fi [utu.fi]

- 11. x-cellr8.com [x-cellr8.com]

- 12. oecd.org [oecd.org]

Synthesis and Purification of AMPSO Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (AMPSO sodium salt), a zwitterionic buffer widely utilized in biochemical assays, cell culture, and pharmaceutical formulations. This document outlines a plausible synthetic route, detailed purification protocols, and analytical methods for purity assessment, designed to be a practical resource for laboratory and process development applications.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step process involving the reaction of 2-amino-2-methyl-1-propanol with epichlorohydrin, followed by sulfonation with sodium bisulfite. This method is analogous to the synthesis of other N-substituted taurine derivatives and related zwitterionic buffers.

Proposed Synthesis Pathway

The reaction proceeds in two main stages:

-

Epoxide Ring Opening: 2-amino-2-methyl-1-propanol acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form an intermediate chlorohydrin.

-

Sulfonation: The intermediate is then reacted with sodium bisulfite, which displaces the chlorine atom to introduce the sulfonic acid group, yielding the sodium salt of AMPSO.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

-

2-Amino-2-methyl-1-propanol (AMP)

-

Epichlorohydrin

-

Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Isopropanol

Procedure:

-

Step 1: Formation of the Chlorohydrin Intermediate

-

In a well-ventilated fume hood, dissolve 1.0 mole of 2-amino-2-methyl-1-propanol in 500 mL of isopropanol in a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 1.05 moles of epichlorohydrin dropwise from the dropping funnel over a period of 2-3 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Step 2: Sulfonation

-

Prepare a solution of 1.2 moles of sodium bisulfite in 500 mL of deionized water.

-

Add the sodium bisulfite solution to the reaction mixture from Step 1.

-

Heat the mixture to 80-90 °C and maintain this temperature for 6-8 hours, with continuous stirring.

-

Monitor the disappearance of the intermediate by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Isolation:

-

Adjust the pH of the solution to approximately 10-11 with a 40% (w/v) sodium hydroxide solution. This ensures the sulfonic acid is in its salt form and the amino group is deprotonated.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove the isopropanol and some of the water, resulting in a viscous solution.

-

The crude this compound will precipitate upon further concentration or cooling.

-

| Parameter | Value |

| Reactants | 2-Amino-2-methyl-1-propanol, Epichlorohydrin, Sodium Bisulfite |

| Stoichiometry (approx.) | 1 : 1.05 : 1.2 |

| Solvent | Isopropanol, Water |

| Reaction Temperature | Step 1: 0-10 °C; Step 2: 80-90 °C |

| Reaction Time | Step 1: 14-19 hours; Step 2: 6-8 hours |

| pH Adjustment | 10-11 with NaOH |

Table 1: Summary of Synthesis Reaction Conditions.

Purification of this compound

The primary method for purifying crude this compound is recrystallization, which leverages differences in solubility between the product and impurities at different temperatures.

Experimental Protocol: Recrystallization

Solvent System:

A mixture of ethanol and water is a suitable solvent system for the recrystallization of polar, zwitterionic compounds like this compound. The water acts as the primary solvent, while ethanol serves as the anti-solvent.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 70-80 °C).

-

If the solution is colored or contains insoluble impurities, it can be treated with activated charcoal and then hot-filtered through a celite bed.

-

Slowly add ethanol to the hot, clear solution until it becomes slightly turbid, indicating the saturation point has been reached.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, the flask can be placed in an ice bath or refrigerator (2-8 °C) for several hours to complete the crystallization process.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Caption: Workflow for the purification of this compound by recrystallization.

| Parameter | Details |

| Purification Method | Recrystallization |

| Solvent | Deionized Water |

| Anti-solvent | Ethanol |

| Drying Temperature | 50-60 °C (under vacuum) |

| Expected Purity | >99% |

Table 2: Summary of Purification Parameters.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for assessing the purity of this compound. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is particularly well-suited for polar, zwitterionic compounds. The following method is adapted from a validated procedure for the zwitterionic buffer HEPES and is expected to provide good resolution for AMPSO and related impurities.[1][2][3]

Experimental Protocol: HPLC-HILIC Method

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Zwitterionic HILIC column (e.g., Obelisc N or similar)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile : 25 mM Ammonium Acetate (pH 5.0) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in mobile phase |

Table 3: HPLC-HILIC Method Parameters for Purity Analysis.

Procedure:

-

Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.

-

Prepare a standard solution of high-purity this compound and a sample solution of the synthesized and purified product.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms for the presence of impurity peaks.

-

Calculate the purity of the sample by the area normalization method.

Caption: Workflow for purity analysis of this compound by HPLC-HILIC.

This technical guide provides a foundational framework for the synthesis, purification, and analysis of this compound. The provided protocols are based on established chemical principles and analogous procedures for similar compounds, offering a robust starting point for laboratory-scale production and quality control. Researchers are encouraged to optimize these methods for their specific applications and equipment.

References

- 1. Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer [biblio.ugent.be]

AMPSO Sodium Salt: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMPSO sodium salt, a versatile zwitterionic buffer. This document details its physicochemical properties, pricing for research purposes, and established applications, with a focus on detailed experimental protocols. The information herein is intended to support researchers, scientists, and drug development professionals in leveraging the unique properties of this compound in their work.

Core Properties and Pricing

This compound, chemically known as 3-([1,1-Dimethyl-2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt, is a member of the "Good's buffers" series. It is particularly valued for its ability to maintain a stable pH in the alkaline range. Its zwitterionic nature, with both a sulfonic acid and an amino group, provides good buffering capacity with minimal interference in many biochemical assays.[1]

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₆NNaO₅S | [2] |

| Molecular Weight | 249.26 g/mol | [2] |

| pKa (25°C) | 9.0 (Free acid) | [3] |

| Useful pH Range | 8.3 - 9.7 | [3] |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | 0.33 g/mL | [3] |

| CAS Number | 102029-60-7 | [2] |

Price per Gram for Research Purposes

The price of this compound for research purposes can vary depending on the supplier, purity, and quantity purchased. The following table provides an estimated price per gram from various suppliers. Please note that prices are subject to change and may not include shipping and handling fees.

| Supplier | Quantity | Price (USD/EUR/GBP) | Estimated Price per Gram |

| Carl ROTH | 25 g | €70.85 | €2.83 |

| Sigma-Aldrich (A1911) | 100 g | £344.25 (List Price £459.00) | £3.44 (List Price £4.59) |

| SLS Ireland (A1911-100G) | 100 g | €488.00 | €4.88 |

Prices are based on data from December 2025 and should be used as an estimate. For current pricing, please refer to the suppliers' websites.

Applications in Research and Drug Development

This compound is a versatile reagent with several key applications in research and drug development.[2] Its primary function is as a biological buffer, but it also serves as a stabilizing and solubilizing agent.[2]

-

Biotechnology and Protein Science: It is widely used in protein electrophoresis and blotting, particularly for the transfer of basic proteins.[1] It also acts as a stabilizing agent in protein formulations, which is crucial in the development of therapeutic proteins.[2]

-

Enzyme Assays: The alkaline buffering range of AMPSO makes it suitable for assays of enzymes that are active at high pH, such as alkaline phosphatase.

-

Capillary Electrophoresis: It can be used as a buffer component in capillary electrophoresis for the separation of proteins and other biomolecules.

-

Pharmaceutical Formulation: this compound is used in the formulation of medications to aid in the delivery of active ingredients and enhance their bioavailability.[2] Its biocompatibility and low toxicity profile are advantageous in these applications.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Western Blotting with AMPSO-Based Transfer Buffer

AMPSO is highly effective in transfer buffers for Western blotting, especially for the efficient transfer of strongly basic proteins from polyacrylamide gels to membranes like nitrocellulose or PVDF.[1][4] Standard Tris-glycine transfer buffers, with a pH around 8.3, can be suboptimal for proteins with high isoelectric points (pI), as these proteins may carry a net positive charge, hindering their transfer. The higher pH maintained by AMPSO ensures these basic proteins have a net negative charge, facilitating their migration out of the gel.[1]

Reagents:

-

AMPSO (MW: 227.28 g/mol for free acid)

-

Methanol

-

Deionized water

-

Sodium Hydroxide (NaOH) for pH adjustment

Protocol:

-

Weigh out 5.68 g of AMPSO and dissolve it in approximately 700 mL of deionized water.

-

Add 200 mL of methanol to the solution.

-

Adjust the pH of the solution to 9.0 by adding NaOH. Monitor the pH carefully with a calibrated pH meter.

-

Bring the final volume to 1 L with deionized water.

-

Store the buffer at 4°C. It is recommended to use the buffer fresh for optimal performance.[1]

Western Blot transfer workflow using AMPSO buffer.

Alkaline Phosphatase (ALP) Activity Assay

AMPSO buffer is suitable for measuring the activity of alkaline phosphatase, an enzyme with optimal activity at an alkaline pH. The assay involves the conversion of p-nitrophenyl phosphate (pNPP) to the yellow-colored p-nitrophenol (pNP), which can be measured spectrophotometrically.

Reagents:

-

AMPSO

-

p-Nitrophenyl phosphate (pNPP)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Protocol:

-

Prepare a 1.5 M AMPSO stock solution by dissolving the appropriate amount of AMPSO in deionized water.

-

Adjust the pH to 10.3 at 25°C using HCl or NaOH.

-

For the working assay buffer, dilute the stock solution to the desired final concentration (e.g., as specified in a kit protocol).

-

Prepare a fresh solution of pNPP in the assay buffer before use. A typical concentration is 4 mg/mL.[5]

-

Pipette 0.5 mL of the AMPSO assay buffer containing pNPP into appropriate tubes (e.g., for blank and test samples).

-

Equilibrate the tubes to 37°C.

-

Add 0.1 mL of water to the "Blank" tube.

-

Add 0.1 mL of the sample containing alkaline phosphatase (e.g., serum or cell lysate) to the "Test" tube.

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).[5]

-

Stop the reaction by adding a stop solution, such as 0.05 N NaOH.[5]

-

Measure the absorbance of the "Test" sample against the "Blank" at 410 nm.

-

The ALP activity is proportional to the rate of increase in absorbance.

Workflow for an alkaline phosphatase activity assay.

Capillary Zone Electrophoresis (CZE) of Proteins

AMPSO can be a component of the running buffer in CZE for the separation of proteins, particularly when a high pH is required to ensure that most proteins have a net negative charge and migrate towards the anode.

Materials:

-

Capillary electrophoresis instrument

-

Fused silica capillary

-

AMPSO-containing running buffer (e.g., 50 mM AMPSO, pH 9.0)

-

Sample buffer (may be of lower ionic strength than the running buffer)

-

Protein sample

Protocol:

-

Capillary Conditioning: Before first use, and between runs, the capillary should be flushed with appropriate solutions (e.g., 0.1 M NaOH, water, and then the running buffer) to ensure a consistent electroosmotic flow.

-

Sample Preparation: Dissolve or dilute the protein sample in the sample buffer. Centrifuge the sample to remove any particulates.

-

Electrophoresis:

-

Fill the capillary and buffer reservoirs with the AMPSO running buffer.

-

Inject the sample into the capillary (e.g., by pressure or electrokinetic injection).

-

Apply a high voltage (e.g., 10-30 kV) to initiate the separation.

-

Monitor the separation using a suitable detector (e.g., UV-Vis at 214 nm).

-

-

Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the separated proteins.

References

Methodological & Application

Application Note & Protocol: Preparation of a 1M Stock Solution of AMPSO Buffer

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer agent widely used in biochemistry, molecular biology, and cell culture. As one of Good's buffers, it is valued for its minimal interaction with biological molecules and its buffering capacity in the alkaline pH range. Its pKa of 9.0 at 25°C makes it an excellent choice for maintaining a stable pH between 8.3 and 9.7.[1][2][3] This application note provides a detailed protocol for the preparation of a 1M stock solution of AMPSO buffer, which can be diluted to the desired working concentration for various applications, including protein electrophoresis and enzyme assays.

Quantitative Data Summary

A clear understanding of the physicochemical properties of AMPSO is crucial for accurate buffer preparation. The table below summarizes the key quantitative data for AMPSO.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₇NO₅S | [1] |

| Molecular Weight (Free Acid) | 227.28 g/mol | [1] |

| pKa (at 25°C) | 9.0 | [1][2][3] |

| Useful pH Range | 8.3 - 9.7 | [1][2][3][4] |

Experimental Protocol: Preparation of 1M AMPSO Buffer Stock Solution

This protocol details the steps required to prepare a 1M stock solution of AMPSO buffer.

Materials:

-

AMPSO (free acid) (MW: 227.28 g/mol )[1]

-

Deionized water (ddH₂O)

-

Concentrated Sodium Hydroxide (NaOH) solution (e.g., 10M) or solid NaOH pellets

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker

-

Graduated cylinder

-

Volumetric flask (appropriate volume)

-

Spatula and weighing paper/boat

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Calculate the required mass of AMPSO:

-

To prepare a 1M solution, you will need 227.28 grams of AMPSO for every 1 liter of buffer.

-

For a smaller volume, adjust the mass accordingly. For example, to prepare 100 mL of 1M AMPSO, you would need 22.73 g of AMPSO.

-

-

Dissolve AMPSO in deionized water:

-

Measure approximately 80% of the final desired volume of deionized water into a beaker. For a 1L final volume, start with 800 mL.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Slowly add the calculated mass of AMPSO powder to the water while stirring. Continue stirring until the powder is completely dissolved. The solution may appear slightly hazy initially.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the calibrated pH electrode into the AMPSO solution.

-

Slowly add a concentrated NaOH solution (e.g., 10M) dropwise to the AMPSO solution while continuously monitoring the pH.

-

Continue adding NaOH until the desired pH is reached. For a stock solution, it is common to adjust the pH to the pKa (9.0) or another value within the buffering range, depending on the intended application. Be cautious as the pH will change rapidly near the pKa.

-

-

Bring to the final volume:

-

Once the desired pH is achieved, carefully transfer the solution to a volumetric flask of the appropriate size (e.g., 1L for a 1L preparation).

-